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N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride
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Overview
Description
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a methyl group, a phenoxy group with three methyl substituents, and a but-2-yn-1-amine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3,6-trimethylphenol, undergoes a reaction with an appropriate halogenating agent to form 2,3,6-trimethylphenoxy halide.
Alkyne Formation: The phenoxy halide is then reacted with a but-2-yne derivative under conditions that promote the formation of the but-2-yn-1-amine backbone.
Methylation: The resulting compound is methylated using a methylating agent such as methyl iodide.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine
- 3-Butyn-1-amine hydrochloride
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Uniqueness
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the but-2-yn-1-amine backbone differentiates it from other similar compounds, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
N-methyl-4-(2,3,6-trimethylphenoxy)but-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-7-8-12(2)14(13(11)3)16-10-6-5-9-15-4;/h7-8,15H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJOTKGSTMSBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC#CCNC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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